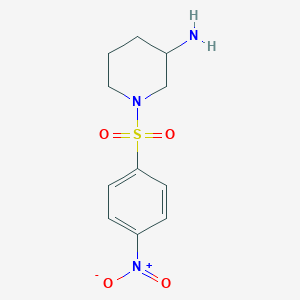

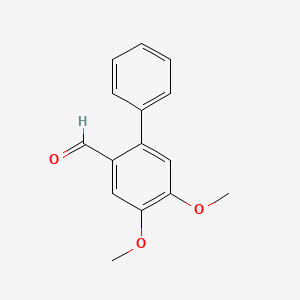

![molecular formula C12H16N2O2 B2748311 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile CAS No. 1436355-22-4](/img/structure/B2748311.png)

4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile” is a complex organic molecule. It contains a bicyclo[3.1.0]hexane moiety, which is a type of cycloalkane (a hydrocarbon with multiple carbon rings), and a morpholine moiety, which is a common motif in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can yield a broad range of derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the bicyclo[3.1.0]hexane and morpholine moieties. Bicyclo[3.1.0]hexane is a type of cycloalkane that consists of a six-membered ring with two bridgehead carbons . Morpholine is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Scientific Research Applications

Synthetic Utility in Medicinal Chemistry

Bridged bicyclic morpholines, such as 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile, serve as vital building blocks in medicinal chemistry, showcasing unique stereochemical and physicochemical properties favorable for drug discovery. Their applications are diverse, ranging from the synthesis of constrained amino acid analogues, potentially impacting drug design, to serving as intermediates in the construction of complex molecular architectures. For instance, the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate illustrates the morpholine-based moiety's role as a versatile building block, signifying its potential to mimic morpholine's properties while offering novel structural features (Walker et al., 2012).

Structural and Conformational Studies

The structural and conformational flexibility of this compound and related compounds underpins their scientific interest, particularly in understanding molecular conformations and reactivity. Such studies facilitate the exploration of molecular interactions, stability, and reaction mechanisms, essential for designing molecules with desired biological activities. Research into the conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, for example, provides insight into the stereochemical preferences of these molecules, influencing their reactivity and interaction with biological targets (Vilsmaier et al., 1999).

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound facilitates the synthesis of a wide array of derivatives, showcasing its utility in generating structurally diverse compounds. These derivatives can exhibit varied biological activities, making them valuable for drug development and other applications. The synthesis and study of compounds like 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane highlight the potential for creating novel molecules with significant synthetic and potential therapeutic value (Katritzky et al., 1994).

Future Directions

Properties

IUPAC Name |

4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-6-8-7-16-5-4-14(8)12(15)11-9-2-1-3-10(9)11/h8-11H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUIPYVFGSAVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2C(=O)N3CCOCC3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

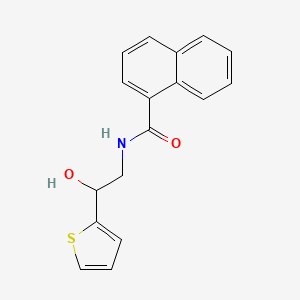

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)

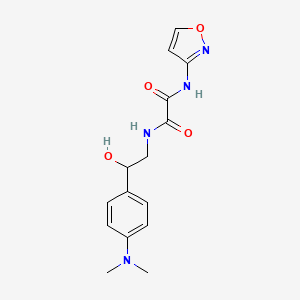

![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)

![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)